molecular formula C11H10FNO2S B14168188 Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate

Cat. No.: B14168188
M. Wt: 239.27 g/mol
InChI Key: GGFBEMGBBPMCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorine atom on the benzothiazole ring, which can significantly influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate typically involves the reaction of 5-fluorobenzothiazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzothiazole ring can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • Ethyl 2-(benzo[D]thiazol-2-YL)acetate
  • Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate
  • Ethyl 2-(4-methylbenzo[D]thiazol-2-YL)acetate

Comparison: Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

Ethyl 2-(5-fluorobenzo[D]thiazol-2-YL)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with a fluorine atom, enhancing its lipophilicity and biological activity. The presence of the fluorine atom is crucial as it can improve the compound's binding affinity to various biological targets, which is essential for its efficacy in therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties . Studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values in these cell lines suggest significant cytotoxic activity.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.4Induction of apoptosis via caspase activation
HepG218.6Inhibition of cell proliferation

The biological activity of this compound is attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to bind to enzymes or receptors involved in microbial growth and cancer cell proliferation. This binding can lead to the modulation of various signaling pathways, resulting in:

  • Inhibition of DNA synthesis in cancer cells.
  • Disruption of cell membrane integrity in bacteria.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

This compound can be compared with other benzothiazole derivatives to highlight its unique properties. For instance, the presence of the fluorine atom distinguishes it from compounds like Ethyl 2-(benzo[D]thiazol-2-YL)acetate, which lacks this substituent.

Compound Name IC50 (µM) Activity Type
Ethyl 2-(benzo[D]thiazol-2-YL)acetate25.0Anticancer
Ethyl 2-(6-chlorobenzo[D]thiazol-2-YL)acetate30.0Antimicrobial
This compound15.4Anticancer & Antimicrobial

Case Studies

  • Antimicrobial Efficacy Study : A study published in GSC Biological and Pharmaceutical Sciences demonstrated the effectiveness of this compound against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Proliferation Inhibition : In a research article from MDPI, the compound was tested against multiple cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction mechanisms .
  • Structure-Activity Relationship Analysis : A study highlighted the importance of substituent variations on benzothiazole derivatives, establishing that compounds with electron-withdrawing groups like fluorine exhibited enhanced biological activities compared to their unsubstituted counterparts .

Properties

Molecular Formula

C11H10FNO2S

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-(5-fluoro-1,3-benzothiazol-2-yl)acetate

InChI

InChI=1S/C11H10FNO2S/c1-2-15-11(14)6-10-13-8-5-7(12)3-4-9(8)16-10/h3-5H,2,6H2,1H3

InChI Key

GGFBEMGBBPMCLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

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